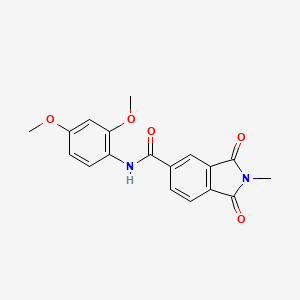
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CPT, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. CPT belongs to the class of compounds known as camptothecins, which are known to inhibit the activity of DNA topoisomerase I, an enzyme involved in DNA replication and transcription.
Wirkmechanismus
The anticancer activity of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is thought to be due to its ability to inhibit the activity of DNA topoisomerase I. This enzyme is involved in the unwinding of DNA during replication and transcription, and inhibition of its activity leads to the accumulation of DNA strand breaks and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit a number of other biochemical and physiological effects. For example, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic AMP. This inhibition leads to an increase in intracellular levels of cyclic AMP, which can have a number of physiological effects, including the relaxation of smooth muscle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it exhibits potent anticancer activity against a wide range of cancer cell lines. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could increase its availability for research purposes. Another area of research could focus on the development of new derivatives of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide with improved anticancer activity and reduced toxicity. Finally, research on the mechanisms of action of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide and its derivatives could provide insights into the development of new anticancer agents with novel mechanisms of action.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with phthalic anhydride. The final step involves the reduction of the resulting isoindolinecarboxamide with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including those derived from lung, breast, colon, and ovarian cancers. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-13(12)18(20)23)16(21)19-14-7-5-11(24-2)9-15(14)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPFPDGQIYSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

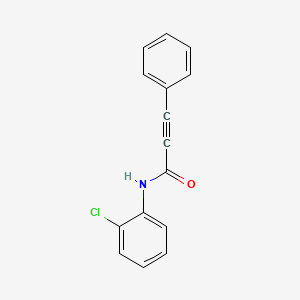
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5440395.png)
![4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5440400.png)
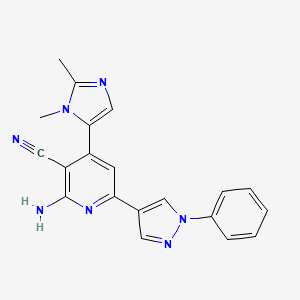
![2-({2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5440408.png)
![2,4-di-tert-butyl-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5440414.png)
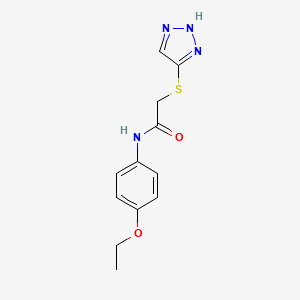
![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5440423.png)
![3-(3-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5440438.png)
![2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine](/img/structure/B5440442.png)
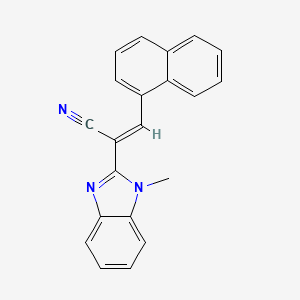
![1-[4-(benzyloxy)phenyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5440450.png)
![4-benzyl-5-[1-(4-methyl-2-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440466.png)
